1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

Catalog No.
S680887
CAS No.
14647-23-5
M.F
C26H26Cl2NiP2+2
M. Wt
530.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(diphenylphosphino)ethane nickel(II) chlori...

CAS Number

14647-23-5

Product Name

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

IUPAC Name

dichloronickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

Molecular Formula

C26H26Cl2NiP2+2

Molecular Weight

530.0 g/mol

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]

Synonyms

(SP-4-2)-Dichloro[1,2-ethanediylbis[diphenylphosphine]-P,P’]nickel; cis-Dichloro[ethylenebis[diphenylphosphine]]nickel; 1,2-Ethanediylbis[diphenylphosphine Nickel Complex; 1,2-Bis(diphenylphosphino)ethanenickel Dichloride; 1,2-Ethylenebis(diphenylpho

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Catalysis

,2-Bis(diphenylphosphino)ethane nickel(II) chloride, also known as Ni(dppe)Cl2, is a widely used catalyst in organic synthesis, particularly for cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Ni(dppe)Cl2 is particularly effective for reactions involving unactivated aryl (aromatic ring) chlorides, bromides, and iodides, which are typically less reactive than their activated counterparts.

Studies have shown that Ni(dppe)Cl2 can be used in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction involves coupling an aryl or vinyl boronic acid with an organic halide or triflate.
  • Kumada-Tamao-Corriu coupling: This reaction involves coupling a Grignard reagent with an organic halide or triflate.
  • Negishi coupling: This reaction involves coupling an organozinc compound with an organic halide or triflate.

The success of Ni(dppe)Cl2 as a catalyst is attributed to its ability to form stable and well-defined nickel complexes with the reactant molecules, facilitating the desired transformation.

Medicinal Chemistry

Ni(dppe)Cl2 has also found applications in medicinal chemistry, particularly in the synthesis of complex organic molecules with potential therapeutic applications. The ability of Ni(dppe)Cl2 to catalyze various cross-coupling reactions allows for the efficient construction of these molecules, which often contain complex carbon-carbon frameworks.

For example, Ni(dppe)Cl2 has been used in the synthesis of:

  • Anti-cancer drugs: Studies have shown that Ni(dppe)Cl2 can be used to synthesize various anti-cancer agents, including inhibitors of protein kinases, which are enzymes involved in cell signaling pathways.
  • Anti-viral drugs: Ni(dppe)Cl2 has also been employed in the synthesis of nucleoside analogs, which are a class of anti-viral drugs that interfere with the replication of viruses.

The use of Ni(dppe)Cl2 in medicinal chemistry is advantageous due to its efficiency, selectivity, and compatibility with various functional groups.

Material Science

Ni(dppe)Cl2 has shown potential applications in material science, particularly in the synthesis of functional polymers. The controlled formation of carbon-carbon bonds facilitated by Ni(dppe)Cl2 allows for the creation of polymers with specific properties, such as improved conductivity, mechanical strength, and optical properties.

For instance, Ni(dppe)Cl2 has been used in the synthesis of:

  • Conjugated polymers: These polymers possess alternating single and double bonds, allowing them to conduct electricity. Ni(dppe)Cl2 can be used to create conjugated polymers with tailored structures for applications in organic solar cells and light-emitting diodes (LEDs).
  • Conducting polymers: These polymers can conduct electricity due to the presence of delocalized electrons throughout their structure. Ni(dppe)Cl2 can be used to synthesize conducting polymers with potential applications in organic batteries and supercapacitors.

Exact Mass

528.024022 g/mol

Monoisotopic Mass

528.024022 g/mol

Heavy Atom Count

31

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (89.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (89.36%): May cause cancer [Danger Carcinogenicity];
H351 (10.64%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

Explore Compound Types